An In-depth Technical Guide to the Synthesis and Chemical Properties of RTI-177
An In-depth Technical Guide to the Synthesis and Chemical Properties of RTI-177
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of RTI-177, a potent and selective dopamine reuptake inhibitor (DRI). The information presented herein is intended for a technical audience and consolidates data from key scientific literature to facilitate further research and development.
Introduction
RTI-177, with the chemical name 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane, is a synthetic phenyltropane derivative that has demonstrated high affinity and selectivity for the dopamine transporter (DAT).[1] As a dopamine reuptake inhibitor, RTI-177 blocks the reabsorption of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and enhanced dopaminergic neurotransmission.[2][3] This mechanism of action has positioned RTI-177 and related compounds as potential candidates for the treatment of various neurological and psychiatric disorders, including cocaine addiction.[1] This document details the synthetic route to RTI-177, its key chemical and pharmacological properties, and the general signaling pathway it modulates.
Chemical and Pharmacological Properties
RTI-177 is a synthetic stimulant drug belonging to the phenyltropane family.[1] It is structurally related to other well-characterized dopamine transporter inhibitors such as RTI-336, from which it differs only by the absence of a methyl group on the phenylisoxazole ring.[1]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (1R,2S,3S,5S)-3-(4-chlorophenyl)-2-(3-phenyl-1,2-oxazol-5-yl)-8-methyl-8-azabicyclo[3.2.1]octane | |
| Molecular Formula | C23H23ClN2O | [1] |
| Molecular Weight | 378.9 g/mol | |
| Appearance | Likely a solid, specific details not widely published | |
| Solubility | Soluble in organic solvents, hydrochloride salt is soluble in water | [4] |
Pharmacological Data: Monoamine Transporter Binding Affinities
The primary pharmacological action of RTI-177 is the inhibition of the dopamine transporter. Its affinity for DAT, as well as for the serotonin transporter (SERT) and norepinephrine transporter (NET), has been characterized in radioligand binding assays.
| Compound | DAT IC50 (nM) | NET Ki (nM) | SERT Ki (nM) | DAT Selectivity (vs. NET) | DAT Selectivity (vs. SERT) | Reference |
| RTI-177 | 1.3 | 512.2 | 2457 | ~394-fold | ~1890-fold | [4] |
| Cocaine | ~100-500 | ~200-700 | ~300-800 | ~0.2-1-fold | ~0.1-0.6-fold | [5] |
Note: IC50 and Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.
Synthesis of RTI-177
The synthesis of RTI-177 and related 3β-phenyl-2β-isoxazolyl-tropanes generally starts from (-)-cocaine or its derivatives, proceeding through key intermediates such as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-31).[6] A general synthetic scheme is outlined below, based on procedures reported for analogous compounds.[7]
Synthetic Workflow Diagram
Caption: General synthetic workflow for RTI-177.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the synthesis of 3β-aryl-2β-isoxazolyl-tropanes, adapted from the literature. Specific reaction conditions for RTI-177 may require optimization.
Step 1: Synthesis of 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-31)
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To a solution of anhydroecgonine methyl ester in anhydrous diethyl ether at -45°C, a solution of 4-chlorophenylmagnesium bromide in diethyl ether is added dropwise under an inert atmosphere.
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The reaction mixture is stirred at this temperature for a specified period and then quenched by the addition of trifluoroacetic acid.
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The product is extracted, purified by column chromatography to yield 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester.
Step 2: Synthesis of 3β-(4-chlorophenyl)-2β-formyltropane
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The methyl ester from the previous step is reduced to the corresponding alcohol, 3β-(4-chlorophenyl)-2β-hydroxymethyltropane, using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
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The resulting alcohol is then oxidized to the aldehyde, 3β-(4-chlorophenyl)-2β-formyltropane, using a mild oxidizing agent, for example, under Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). This aldehyde is often unstable and used immediately in the next step.
Step 3: Synthesis of 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane (RTI-177)
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A solution of benzaldehyde oxime in anhydrous THF is treated with n-butyllithium at low temperature to form the dilithio salt.
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The freshly prepared aldehyde from Step 2 is then added to this solution.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours.
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The reaction is then quenched and subjected to acidic workup (e.g., with hydrochloric acid) to facilitate the cyclization and formation of the isoxazole ring.
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The final product, RTI-177, is purified by column chromatography.
Mechanism of Action and Signaling Pathway
As a dopamine reuptake inhibitor, RTI-177's primary mechanism of action is the blockade of the dopamine transporter (DAT).[3] This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.[2] By inhibiting DAT, RTI-177 increases the concentration and residence time of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors.[2]
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[][9]
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D1-like receptors are typically coupled to Gαs/olf proteins, and their activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[9]
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D2-like receptors are generally coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[9] They can also modulate other signaling pathways, including those involving β-arrestin and Akt/GSK3.[]
The overall effect of RTI-177 is therefore an amplification of these downstream signaling cascades in dopaminergic pathways.
Dopamine Transporter Inhibition Signaling Pathway
Caption: Signaling pathway of dopamine transporter inhibition by RTI-177.
Conclusion
RTI-177 is a potent and selective dopamine reuptake inhibitor with a well-defined mechanism of action. The synthetic pathways to this and related phenyltropane analogs are established, providing a foundation for the generation of novel compounds with tailored pharmacological profiles. The high affinity and selectivity of RTI-177 for the dopamine transporter make it a valuable research tool for investigating the role of the dopaminergic system in health and disease, and a promising scaffold for the development of therapeutics for conditions such as substance use disorders. This guide provides a centralized resource of its core technical data to aid in these endeavors.
References
- 1. RTI-177 - Wikipedia [en.wikipedia.org]
- 2. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Synthesis and monoamine transporter binding properties of 2β-[3’-(substituted benzyl)isoxazol-5-yl]- and 2β-[3’-methyl-4’-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
